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Chonglou saponin I

Cat. No.: B11935760
M. Wt: 855.0 g/mol
InChI Key: HSOMTBUZSIVDQK-SXIAEAMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chonglou Saponin I is a naturally occurring steroidal saponin isolated from the medicinal plant Paris polyphylla (Chonglou). This compound is offered exclusively for research applications and is not intended for diagnostic or therapeutic use. Saponins from Chonglou have demonstrated significant bioactivity in scientific research, particularly in the field of oncology. Studies on related Polyphyllin saponins indicate potential multi-targeted anticancer effects by modulating key cellular signaling pathways, including the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation . These compounds have been shown to inhibit cancer cell viability, induce cell cycle arrest in the G0/G1 phase, and promote apoptosis (programmed cell death) in vitro . Beyond their direct antiproliferative effects, research suggests Chonglou saponins may exhibit anti-metastatic and anti-angiogenic properties, which are critical for preventing cancer spread and tumor growth . The core structure of steroidal saponins consists of a hydrophobic steroid sapogenin attached to one or more hydrophilic sugar chains, giving them amphiphilic characteristics and diverse biological activities . As a Research Use Only (RUO) product, this compound is an essential tool for scientists investigating the mechanisms of natural products, exploring new oncological targets, and advancing drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H70O16 B11935760 Chonglou saponin I

Properties

Molecular Formula

C44H70O16

Molecular Weight

855.0 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(5'R,6R,7S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-35(51)33(49)31(47)21(3)55-40)36(52)37(29(16-45)57-41)58-39-34(50)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24?,25?,26?,27+,28?,29-,30?,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1

InChI Key

HSOMTBUZSIVDQK-SXIAEAMASA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Origin of Product

United States

Extraction and Isolation Methodologies for Chonglou Saponin I

Conventional Extraction Techniques for Saponins (B1172615) from Plant Matrices

Traditional methods for the extraction of saponins, including Chonglou saponin (B1150181) I, from their natural plant sources often serve as the initial step in the purification process. These techniques are typically reliant on the solvent extraction of the raw plant material.

Ethanol-Based Extraction Approaches

Ethanol-based extraction is a widely employed and effective method for the initial recovery of saponins from plant matter. The polarity of ethanol allows for the efficient solubilization of the saponin glycosides. The concentration of ethanol in an aqueous solution is a critical parameter that is often optimized to maximize the extraction yield. For instance, studies on the extraction of steroidal saponins from Paris polyphylla have shown that different ethanol concentrations can significantly impact the extraction efficiency of various saponins frontiersin.org.

In a typical procedure, the dried and powdered rhizomes of Paris polyphylla are subjected to extraction with an ethanol-water mixture. This can be performed through various methods such as maceration, percolation, or reflux extraction. The choice of method can influence the extraction time and temperature, which are also key factors in optimizing the yield of Chonglou saponin I. Following extraction, the ethanolic extract is typically concentrated to yield a crude saponin mixture that can be further purified. Research has indicated that an ethanol concentration of around 70-73% can be optimal for the extraction of certain saponins from Paris polyphylla leaves frontiersin.org.

Acidification and Solvent Partitioning Methods

Following the initial solvent extraction, the crude extract containing this compound and other phytochemicals is often subjected to further purification steps. Acid hydrolysis can be utilized to cleave the sugar moieties from the saponin, yielding the aglycone (sapogenin). However, for the isolation of the intact glycoside, this step is omitted nih.govnih.gov.

Solvent partitioning, also known as liquid-liquid extraction, is a fundamental technique used to separate compounds based on their differential solubility in two immiscible liquid phases. This method is instrumental in the fractionation of the crude extract. Typically, the crude saponin extract is dissolved in water and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This process allows for the separation of saponins from less polar compounds like fats and waxes, as well as from highly polar substances. The saponin fraction is often enriched in the n-butanol phase mdpi.com.

Advanced Separation and Purification Technologies

To achieve high purity of this compound, advanced separation techniques are employed, which offer superior resolution and efficiency compared to conventional methods.

Countercurrent Chromatography Techniques

Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that obviates the need for a solid support matrix, thereby avoiding irreversible adsorption of the sample. This technique is particularly well-suited for the separation of natural products like saponins researchgate.netresearchgate.netnih.govresearchgate.net.

High-Speed Countercurrent Chromatography (HSCCC) is a highly efficient iteration of CCC that utilizes a strong centrifugal force to hold the stationary liquid phase in the column while the mobile phase is pumped through. This allows for rapid and effective separation of the components of a mixture. HSCCC has been successfully applied to the isolation of various saponins from different plant sources researchgate.netresearchgate.netd-nb.info. The selection of an appropriate two-phase solvent system is paramount for a successful HSCCC separation. The partition coefficient (K) of the target compound in the solvent system determines its elution behavior. For the separation of steroidal saponins from Paris polyphylla, various solvent systems have been investigated to optimize the separation of compounds like this compound researchgate.net.

A synergistic approach that has proven effective for the isolation of this compound involves the coupling of Microwave-Assisted Extraction (MAE) with Countercurrent Chromatography (CCC). MAE is an advanced extraction technique that utilizes microwave energy to heat the solvent and plant matrix, leading to a more rapid and efficient extraction process compared to conventional heating methods nih.govresearchgate.netmdpi.com.

One study successfully developed a method combining MAE with CCC for the separation and purification of steroidal saponins, including this compound (referred to as polyphyllin I), from Paris polyphylla. The optimized MAE conditions were determined through an orthogonal array design, considering factors such as microwave power, liquid/solid ratio, irradiation time, and extraction temperature researchgate.net.

Following the optimized MAE, the crude extract was directly subjected to CCC for separation. A suitable two-phase solvent system was selected to achieve high resolution of the target saponins. This combined MAE-CCC method demonstrated to be a feasible, economical, and efficient technique for the extraction and purification of this compound and other related saponins from Paris polyphylla researchgate.net.

The table below summarizes the results from a study that utilized MAE-CCC for the purification of steroidal saponins from Paris polyphylla researchgate.net.

CompoundYield (mg) from 1.5 g of P. polyphyllaPurity (%) by HPLC
Polyphyllin VII7.196.7
Gracillin4.397.3
Dioscin9.298.7
This compound (Polyphyllin I) 10.2 98.6

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely used technique for the rapid and selective sample preparation and purification of saponins from crude plant extracts. Macroporous resins are frequently utilized as the solid phase for this purpose due to their high adsorption capacity, selectivity, and ease of regeneration.

The process typically involves passing a crude extract solution through a column packed with the resin. The saponins are adsorbed onto the resin, while more polar impurities like sugars and salts are washed away. Subsequently, the retained saponins are eluted using an organic solvent. One effective method involves the use of NKA-9 macroporous resin for the separation of saponins from Paris polyphylla var. yunnanensis. nih.govresearchgate.netnih.gov The dynamic adsorption and desorption process on the resin column is a key step in the purification protocol. nih.gov After loading the sample solution, the column is first washed with deionized water to remove unbound impurities. The target saponins are then desorbed using an ethanol-water solution. nih.gov

Below is a table summarizing a typical SPE protocol using macroporous resin for saponin enrichment.

ParameterDescription
Stationary Phase NKA-9 Macroporous Resin
Column Glass column (e.g., 750 mm × 12 mm i.d.)
Resin Bed Volume (BV) ~5.5 mL (for 4 g dry resin)
Sample Loading The crude extract solution is loaded onto the column at a controlled flow rate (e.g., 1 mL/min).
Wash Step The column is washed with deionized water after sample loading to remove impurities.
Elution Step Saponins are desorbed and collected using 60% ethanol as the elution solvent.

Preparative Liquid Chromatography Methodologies

Preparative liquid chromatography is essential for obtaining high-purity this compound on a larger scale. Two prominent methodologies are High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC).

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample. nacalai.com This method is particularly effective for separating saponins from crude extracts. A successful separation of polyphyllin I (this compound) has been achieved using HSCCC. The selection of a suitable two-phase solvent system is critical for the resolution of the target compounds.

A data table detailing an HSCCC method for the isolation of this compound is provided below.

ParameterDescription
Technique High-Speed Counter-Current Chromatography (HSCCC)
Two-Phase Solvent System n-heptane / n-butanol / acetonitrile / water
Volume Ratio 10:19:6:20 (v/v/v/v)
Detection Evaporative Light Scattering Detector (ELSD) is often used as saponins may lack a strong UV chromophore.
Outcome Isolation of Polyphyllin I with a purity of 98.6% as determined by HPLC.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a powerful technique for the final purification of this compound, offering high resolution and efficiency. Reversed-phase columns, particularly C18, are commonly employed for the separation of steroidal saponins. The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with additives like formic acid to improve peak shape.

The following table outlines typical conditions for a preparative HPLC method for saponin purification.

ParameterDescription
Stationary Phase Reversed-Phase C18 Silica Gel
Column Dimensions Typically ≥ 20 mm internal diameter (e.g., 250 mm x 20 mm i.d., 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of Acetonitrile (A) and Water (B), or Methanol (A) and Water (B).
Flow Rate Dependent on column diameter, typically in the range of 10-25 mL/min.
Detection UV detection at a low wavelength (e.g., 203 nm) or Evaporative Light Scattering Detector (ELSD).
Injection Volume Scaled up from analytical methods, can range from hundreds of microliters to several milliliters.

Thin-Layer Chromatography (TLC) in Saponin Isolation

Thin-Layer Chromatography (TLC) is an indispensable tool in the process of isolating this compound. It is used for the rapid analysis of crude extracts, monitoring the progress of fractionation from column chromatography, and identifying fractions containing the target compound. uoradea.ro

Silica gel plates are the most common stationary phase for the analysis of saponins. researchgate.net The choice of the mobile phase is crucial for achieving good separation. A mixture of chloroform, methanol, and water in various proportions is frequently used for the separation of steroidal saponins. researchgate.net

Due to the general lack of a strong chromophore in saponins, visualization of the spots on the TLC plate requires derivatization with a spray reagent followed by heating. researchgate.net The resulting colors can be specific for different classes of compounds, aiding in their identification. The retention factor (Rf value) of a spot, compared with that of a pure standard run on the same plate, is used for identification.

The table below summarizes common TLC systems and reagents used for saponin analysis.

ParameterDescription
Stationary Phase Silica Gel 60 F254 plates
Common Mobile Phases - Chloroform : Methanol : Water (e.g., 70:44:10 v/v/v) - Ethyl Acetate : Methanol : Water : Acetic Acid (e.g., 20:5:4:0.5 v/v/v/v)
Visualization Reagents - 10% Sulfuric Acid in Ethanol: Heating after spraying produces colored spots. - p-Anisaldehyde-Sulfuric Acid: Yields specific colors for terpenoids and steroids after heating. researchgate.net - Liebermann-Burchard Reagent: Terpenoids and steroids typically appear as blue, green, or brown spots after heating. researchgate.net
Identification Comparison of Rf values and color reactions with an authentic standard of this compound.

Structural Elucidation and Advanced Characterization of Chonglou Saponin I

Spectroscopic Techniques for Structural Determination

The definitive structural elucidation of complex natural products like Chonglou Saponin (B1150181) I is achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR provides detailed information about the carbon-hydrogen framework and the connectivity between atoms, while MS reveals the elemental composition and aids in sequencing the molecular components through controlled fragmentation.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to fully assign the proton (¹H) and carbon (¹³C) chemical shifts and to piece together the molecule's intricate architecture, including the sequence of the sugar chain and its attachment point to the aglycone.

One-dimensional NMR spectra provide the initial overview of the molecular structure.

The ¹H NMR spectrum of Chonglou Saponin I reveals characteristic signals that define its steroidal saponin nature. Key features include:

Aglycone Methyl Protons: Distinct singlets for the angular methyl groups C-18 and C-19, and doublets for the C-21 and C-27 methyl groups of the spirostanol skeleton, typically found in the upfield region (δ 0.7–1.2 ppm).

Olefinic Proton: A signal corresponding to the proton at C-6 of the diosgenin core, usually appearing as a broad singlet or multiplet around δ 5.3-5.4 ppm.

Anomeric Protons: Signals for the protons on the anomeric carbons (C-1) of each sugar unit. These are highly deshielded due to being attached to two oxygen atoms and appear in the region of δ 4.4–5.4 ppm. Their coupling constants (J-values) are critical for determining the stereochemistry (α or β) of the glycosidic linkages.

The ¹³C NMR spectrum provides a count of the distinct carbon atoms in the molecule and information about their chemical environment. For this compound, this includes:

Aglycone Carbons: Characteristic signals for the diosgenin moiety, most notably the spiroketal carbon (C-22) at approximately δ 109.3 ppm and the olefinic carbons C-5 and C-6 at around δ 140.8 and 121.7 ppm, respectively. The C-3 carbon, being the site of glycosylation, is shifted downfield to approximately δ 78.0 ppm compared to unsubstituted diosgenin.

Sugar Carbons: A cluster of signals between δ 60 and 105 ppm corresponding to the carbons of the oligosaccharide chain. The anomeric carbons (C-1 of each sugar) are the most downfield in this region, typically appearing between δ 100-105 ppm.

The following table provides typical ¹H and ¹³C NMR chemical shift values for the diosgenin aglycone of this compound, based on data from closely related compounds.

Position¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm)
137.31.05 (m), 1.85 (m)
230.21.80 (m), 1.95 (m)
378.03.95 (m)
438.82.50 (m), 2.60 (m)
5140.8-
6121.75.35 (br d)
1816.30.79 (s)
1919.41.03 (s)
2114.50.98 (d, J=7.0 Hz)
22109.3-
2717.10.78 (d, J=6.5 Hz)

While 1D NMR provides foundational data, 2D NMR experiments are essential to connect the atoms and build the final structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is used to trace the proton-proton connectivities within each individual sugar ring and within the spin systems of the diosgenin aglycone. Starting from the easily identifiable anomeric proton of a sugar, the entire spin system (H-1 to H-6) can often be mapped out.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is a highly sensitive technique that allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals from COSY analysis.

The linkage of the sugar chain to the aglycone, confirmed by a correlation between the anomeric proton of the inner glucose (Glc H-1) and the C-3 carbon of diosgenin.

The sequence of the sugar units, established by correlations between the anomeric proton of one sugar and a carbon atom of the adjacent sugar. For example, a correlation from the anomeric proton of rhamnose to a specific carbon on the glucose unit establishes their linkage point.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is crucial for determining the stereochemistry of the glycosidic linkages. For instance, a spatial correlation between the anomeric proton (H-1) of one sugar and the aglycone proton at the linkage site (e.g., H-3) can help confirm the orientation of the sugar.

H2BC and HSQC-TOCSY: These are more advanced NMR techniques that provide additional correlation information. H2BC provides correlations between protons and carbons over two bonds, while HSQC-TOCSY can reveal correlations between a proton and all other carbons within the same spin system, which is particularly useful for assigning the carbons in the sugar units from a single, well-resolved proton.

Mass spectrometry provides the molecular weight and elemental formula of a compound and offers valuable structural information through the analysis of its fragmentation patterns.

HRMS is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula. For this compound (Polyphyllin I), the molecular formula is established as C₄₄H₇₀O₁₆. High-resolution analysis would show a pseudo-molecular ion (e.g., [M+Na]⁺) whose measured mass corresponds to the calculated mass for C₄₄H₇₀O₁₆Na⁺, thereby confirming the elemental composition.

Electrospray ionization (ESI) is a soft ionization technique that allows large, non-volatile molecules like saponins (B1172615) to be analyzed in the mass spectrometer, typically as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or formate [M+HCOO]⁻.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is highly characteristic and provides key structural information. For this compound, the MS/MS spectrum is defined by the sequential loss of its sugar units. researchgate.net The fragmentation pathway typically proceeds as follows:

Loss of the terminal sugar residue (e.g., rhamnose, a mass loss of 146 Da).

Loss of the next sugar residue (e.g., arabinose, a mass loss of 132 Da).

Loss of the final sugar residue (glucose, a mass loss of 162 Da), which leaves the protonated aglycone (diosgenin) as a major fragment ion.

Further fragmentation of the diosgenin ion itself can provide additional confirmation of the aglycone's structure. This systematic loss of monosaccharides allows for the confident sequencing of the oligosaccharide chain. researchgate.net

IonDescriptionExpected m/z (for [M+H]⁺)
[M+H]⁺Protonated Polyphyllin I855.47
[M+H - Rha]⁺Loss of terminal rhamnose (-146 Da)709.41
[M+H - Rha - Ara]⁺Loss of rhamnose and arabinose (-146, -132 Da)577.35
[Aglycone+H]⁺Diosgenin ion (loss of all sugars)415.33

Mass Spectrometry (MS) Approaches

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has been historically applied to the analysis of non-volatile and thermally labile compounds like saponins. In FAB-MS, the sample is mixed with a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. This process sputters the sample molecules into the gas phase and ionizes them, primarily through protonation, yielding [M+H]⁺ ions, or through adduction with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).

For this compound, FAB-MS can provide crucial information about its molecular weight. The resulting mass spectrum would be expected to show a prominent pseudomolecular ion peak, allowing for the determination of the compound's elemental composition. While FAB-MS is effective for molecular weight determination, it typically induces limited fragmentation. However, some fragment ions may be observed due to the cleavage of glycosidic bonds, offering initial insights into the sugar sequence. The fragment ions can help to define the glycoside sequence but may be inefficient in differentiating isomeric hexoses or identifying the type of linkage between sugar residues.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique that is well-suited for the analysis of large biomolecules, including saponins. In MALDI-MS, the sample is co-crystallized with a matrix that strongly absorbs laser radiation at a specific wavelength. The laser irradiation leads to the desorption and ionization of the analyte molecules, primarily as singly charged ions.

The application of MALDI-Time-of-Flight (TOF)-MS to pennogenyl saponins, such as those found in the genus Paris, allows for the rapid and sensitive determination of their molecular weights. For this compound, a MALDI-TOF-MS spectrum would be expected to display a distinct peak corresponding to its molecular ion, often as a sodium or potassium adduct ([M+Na]⁺ or [M+K]⁺). This technique is particularly useful for analyzing complex mixtures of saponins and can provide a profile of the saponins present in a crude extract of Paris polyphylla. While MALDI-MS is primarily used for molecular weight determination, post-source decay (PSD) analysis can be employed to induce fragmentation and obtain structural information, similar to tandem mass spectrometry.

Analysis of Characteristic Fragmentation Patterns for Structural Information

The structural elucidation of this compound heavily relies on the analysis of its fragmentation patterns in tandem mass spectrometry (MS/MS). As a pennogenyl-type steroidal saponin, its fragmentation behavior exhibits characteristic pathways that provide detailed information about both the aglycone and the sugar moiety.

Upon collision-induced dissociation (CID), the primary fragmentation event is the cleavage of the glycosidic bonds, leading to the sequential loss of sugar residues from the oligosaccharide chain. This allows for the determination of the sugar sequence. For this compound, which possesses a tetrasaccharide chain, a series of fragment ions corresponding to the loss of the terminal sugar, followed by the subsequent sugars, would be observed.

Furthermore, characteristic fragmentation of the pennogenin aglycone itself provides diagnostic ions. Cleavage of the E-ring of the spirostanol skeleton is a common fragmentation pathway for this class of compounds. For instance, a characteristic fragmentation of steroidal saponins involves the loss of 144 Da due to the cleavage of the E-ring when no sugar chain is attached at the C-26 position nih.gov. The presence of specific fragment ions can confirm the pennogenyl nature of the aglycone and provide insights into its substitution pattern.

The table below summarizes the theoretical fragmentation pattern of this compound based on the general behavior of pennogenyl saponins.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Interpretation
[M+H]⁺[M+H - Sugar1]⁺Sugar residue massLoss of the terminal sugar
[M+H - Sugar1]⁺[M+H - Sugar1 - Sugar2]⁺Sugar residue massLoss of the second sugar
[M+H - Sugar1 - Sugar2]⁺[M+H - Sugar1 - Sugar2 - Sugar3]⁺Sugar residue massLoss of the third sugar
[M+H - Sugar1 - Sugar2 - Sugar3]⁺[Aglycone+H]⁺Sugar residue massFormation of the protonated aglycone
[Aglycone+H]⁺VariousVariousFragmentation of the pennogenin aglycone

Chromatographic-Mass Spectrometric Integration for Comprehensive Characterization

To overcome the complexity of analyzing saponins in plant extracts and to achieve detailed structural characterization, the coupling of chromatographic separation with mass spectrometric detection is indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of saponins in complex mixtures. In this approach, the sample is first separated by high-performance liquid chromatography (HPLC), and the eluting components are then introduced into a mass spectrometer for analysis.

The use of a reversed-phase C18 column with a gradient elution system, typically involving water and acetonitrile with additives like formic acid, allows for the effective separation of different saponins present in Paris polyphylla extracts. The subsequent MS/MS analysis of the separated components enables the identification of this compound based on its specific retention time and characteristic fragmentation pattern. By comparing the obtained mass spectra with those of known standards or by interpreting the fragmentation data, unambiguous identification can be achieved. Studies on steroidal saponins from Paris polyphylla have successfully utilized HPLC-ESI-MS/MS to identify numerous compounds, including this compound, and to elucidate the structures of new saponins nih.gov.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Detailed Characterization

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) MS, offers significant advantages for the detailed characterization of this compound. UHPLC systems utilize columns with smaller particle sizes, resulting in higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC.

The high mass accuracy and resolution provided by QTOF-MS allow for the precise determination of the elemental composition of the parent ion and its fragments. This level of detail is crucial for confirming the molecular formula of this compound and for distinguishing it from other isomeric saponins that may be present in the extract. A comprehensive UHPLC-QTOF/MS-based metabolomic analysis of various Paris species has demonstrated the power of this technique in revealing the metabolic diversity and in the detailed characterization of steroidal saponins, including pennogenin-type saponins like this compound nih.govfrontiersin.org. The combination of UHPLC separation with high-resolution MS/MS data provides a robust platform for the comprehensive structural elucidation and characterization of this compound.

The following table presents a hypothetical dataset that could be obtained from a UHPLC-QTOF-MS/MS analysis of this compound, illustrating the level of detail achievable.

Retention Time (min) Precursor Ion (m/z) Measured Mass Molecular Formula MS/MS Fragments (m/z)
12.51031.531031.5348C₅₁H₈₂O₂₁885.47, 739.41, 577.36, 415.31

Advanced Analytical Methodologies for Chonglou Saponin I Quantification and Quality Control

Ultra-Performance Liquid Chromatography (UPLC) and UHPLC Applications

Ultra-Performance Liquid Chromatography (UPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) represent significant advancements in liquid chromatography technology. These systems utilize columns packed with sub-2 µm particles, which allows for separations at higher pressures, resulting in significantly improved resolution, higher sensitivity, and much faster analysis times compared to conventional HPLC. nih.gov

The application of UPLC and UHPLC has been successfully demonstrated for the analysis of saponins (B1172615) in various medicinal plants, including those from the Paris genus. researchgate.netnih.gov The enhanced resolution of UPLC/UHPLC is particularly beneficial for separating the complex mixture of steroidal saponins found in these plants, allowing for a more accurate quantification of individual components like Chonglou saponin (B1150181) I. nih.gov The shorter run times offered by these techniques also lead to higher sample throughput, which is advantageous for quality control applications where a large number of samples need to be analyzed. nih.gov

Chemometric Analysis for Species Discrimination and Authentication

Chemometrics involves the use of multivariate statistical analysis to extract meaningful information from chemical data. When combined with analytical techniques like HPLC, UPLC, or spectroscopic methods, chemometrics can be a powerful tool for the authentication of botanical materials and the discrimination between different species. researchgate.net

For instance, the saponin profiles of different Paris species can exhibit significant variations. By analyzing the chromatograms of various Paris species using techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), it is possible to identify patterns that can be used to differentiate between the authentic source of Chonglou saponin I and potential adulterants or substitute species. researchgate.net This approach considers the entire chemical fingerprint of the sample rather than relying on the quantification of a single marker compound, providing a more robust method for quality control and authentication. researchgate.net

Integration of UV Spectroscopy in Analytical Platforms

While standalone UV spectroscopy may lack the selectivity for direct quantification of this compound in a complex mixture, its integration into HPLC and UPLC systems as a DAD is a standard and valuable practice. The UV spectrum of a compound can provide useful information for its identification. For saponins, the UV spectrum is generally not very characteristic, often showing only end absorption at low wavelengths. nih.govnih.gov

In some analytical approaches, UV-Visible spectrophotometry is used for the determination of total saponin content after a colorimetric reaction. researchgate.net For example, the vanillin-perchloric acid or vanillin-sulfuric acid reaction can produce a colored product with saponins, and the absorbance of this product can be measured to estimate the total saponin concentration. researchgate.netfspublishers.org However, this method is not specific for this compound and provides a measure of the total saponin content.

More advanced applications involve the use of Fourier Transform Infrared (FTIR) spectroscopy combined with chemometrics for the quantification of total steroidal saponins. researchgate.netnih.gov This approach can provide a rapid and non-destructive method for quality assessment. researchgate.net The integration of UV and FTIR data with chromatographic data in a multi-platform approach can provide a more comprehensive chemical profile of the sample, enhancing the reliability of quality control and authentication processes. eajournals.org

Methodologies for in Vitro and Preclinical Research of Chonglou Saponin I

Cell Culture Models and Assays

Cell Proliferation Assays (e.g., MTT, CCK-8)

Cell proliferation assays are fundamental in assessing the cytotoxic and cytostatic effects of compounds on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are two of the most commonly used colorimetric methods. Both assays measure cell viability by quantifying the metabolic activity of living cells. In the MTT assay, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The CCK-8 assay utilizes a similar principle but with a more stable and water-soluble tetrazolium salt, WST-8, which is reduced to a water-soluble orange formazan dye.

Research on Paris saponin (B1150181) I (PSI), a prominent Chonglou saponin, has demonstrated its inhibitory effects on the proliferation of various cancer cell lines. In a study involving gefitinib-resistant non-small cell lung cancer (NSCLC) cells, the MTT assay was employed to evaluate the growth-inhibitory effects of PSI. The results indicated that PSI significantly inhibited cell proliferation in a time- and dose-dependent manner nih.gov. Similarly, another study investigating the combined effect of PSI and hyperthermia on the lung adenocarcinoma cell line PC-9 found that PSI inhibited cell growth in a dose-dependent manner, with the half-maximal inhibitory concentration (IC50) being influenced by temperature nih.gov.

Table 1: Effect of Paris Saponin I (PSI) on the Proliferation of PC-9 Lung Adenocarcinoma Cells at Different Temperatures

TemperatureIC50 of PSI (µg/ml)
37°C2.69
39°C3.27
41°C3.28
43°C1.21

This table illustrates the half-maximal inhibitory concentration (IC50) of Paris Saponin I on PC-9 cells after 24 hours of treatment at various temperatures, as determined by the MTT assay. A lower IC50 value indicates a more potent inhibition of cell proliferation.

Colony Formation Assays

The colony formation assay, or clonogenic assay, is an in vitro method used to determine the ability of a single cell to proliferate and form a colony. This assay assesses the long-term effects of a compound on the reproductive integrity of cells. After treatment with the test compound, cells are seeded at a low density and allowed to grow for several days to weeks. The resulting colonies, typically defined as clusters of at least 50 cells, are then stained and counted.

While specific data on the effect of Chonglou saponin I on colony formation is limited, studies on other saponins (B1172615) have demonstrated their ability to suppress the clonogenic potential of cancer cells. For instance, some saponin compounds have been shown to markedly suppress colony formation in a dose-dependent manner in various cancer cell lines. This suggests that this compound may also possess the ability to inhibit the long-term proliferative capacity of cancer cells, a crucial aspect of its potential anticancer activity.

Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing assay and the Transwell invasion assay are two widely used methods to evaluate these processes in vitro. The wound healing assay involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap. The Transwell assay utilizes a chamber with a porous membrane that separates an upper compartment containing the cells from a lower compartment containing a chemoattractant. To assess invasion, the membrane is coated with a layer of extracellular matrix (ECM) material, such as Matrigel.

Studies have shown that Paris saponins, including PSI, can inhibit the migration and invasion of cancer cells. In one study, the effects of four different Paris saponins (I, II, VI, and VII) on human umbilical vein endothelial cells (HUVECs) were investigated. Both wound healing and Transwell invasion assays demonstrated that these saponins inhibited cell migration and invasion in a dose-dependent manner nih.gov.

Table 2: Effect of Paris Saponins on HUVEC Cell Migration and Invasion

AssayCompoundConcentrationObserved Effect
Wound HealingPSI, PSII, PSVI, PSVIIDose-dependentInhibition of cell migration
Transwell InvasionPSI, PSII, PSVI, PSVIIDose-dependentInhibition of cell invasion

This table summarizes the inhibitory effects of Paris Saponin I (PSI), II (PSII), VI (PSVI), and VII (PSVII) on the migration and invasion of Human Umbilical Vein Endothelial Cells (HUVECs) as observed in wound healing and Transwell assays.

Angiogenesis Assays (e.g., Tubule Formation)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The in vitro tubule formation assay is a common method to assess the angiogenic potential of compounds. In this assay, endothelial cells, such as HUVECs, are cultured on a basement membrane extract, like Matrigel. In the presence of pro-angiogenic factors, the endothelial cells will form capillary-like structures, or tubules. The extent of tubule formation can be quantified by measuring parameters such as the number of tubules, tube length, and branching points.

Research has demonstrated the anti-angiogenic properties of Paris saponins. A study investigating the effects of PSI, PSII, PSVI, and PSVII on HUVECs found that all four saponins significantly inhibited the formation of tubular structures in a concentration-dependent manner nih.gov. This suggests that this compound may interfere with the process of angiogenesis, thereby potentially limiting tumor growth and spread.

Spheroid Formation Assays for Stemness Evaluation

Cancer stem cells (CSCs) are a subpopulation of tumor cells that possess self-renewal capabilities and are thought to be responsible for tumor initiation, metastasis, and resistance to therapy. The spheroid formation assay is a method used to enrich and evaluate the CSC population in vitro. In this assay, cancer cells are cultured in serum-free medium and on non-adherent surfaces, which promotes the growth of CSCs as three-dimensional, multicellular spheroids. The number and size of the spheroids formed can be used as a measure of the self-renewal capacity of the CSCs.

While direct evidence for the effect of this compound on spheroid formation is not yet widely available, the investigation of natural compounds on CSCs is an active area of research. Given the known inhibitory effects of saponins on cancer cell proliferation and survival, it is plausible that this compound could also impact the viability and self-renewal of cancer stem cells, a hypothesis that warrants further investigation using spheroid formation assays.

Apoptosis Detection Assays (e.g., Annexin V/Propidium Iodide Staining, Hoechst Staining, TUNEL Assay)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Several assays are available to detect and quantify apoptosis. Annexin V/Propidium Iodide (PI) staining is a widely used flow cytometry-based method. Annexin V binds to phosphatidylserine, a phospholipid that is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells. Hoechst staining is a method that uses a fluorescent dye to stain the DNA of cells, allowing for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is another method that detects DNA fragmentation, a hallmark of late-stage apoptosis.

Table 3: Apoptosis Induction by Paris Saponin I (PSI) in Gefitinib-Resistant NSCLC Cells

TreatmentApoptosis Rate (%)
Control2.1
PSI (3 µg/ml)29.2

This table shows the percentage of apoptotic cells in a gefitinib-resistant non-small cell lung cancer (NSCLC) cell line after 48 hours of treatment with Paris Saponin I, as measured by Annexin V/PI staining.

Cell Cycle Analysis by Flow Cytometry

The process involves treating cultured cells with this compound for a specific duration. Subsequently, the cells are harvested, fixed, and stained with a fluorescent dye, such as propidium iodide (PI), which intercalates with DNA. The fluorescence intensity of each cell is directly proportional to its DNA content. A flow cytometer then measures this fluorescence, allowing researchers to distinguish between cells in different phases of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis phase), and G2/M (two sets of chromosomes).

Research has demonstrated that this compound, also known as Paris saponin I (PSI), can induce cell cycle arrest in various cancer cell lines. For instance, studies on gefitinib-resistant non-small cell lung cancer (NSCLC) cells have shown that treatment with PSI leads to a significant arrest of cells in the G2/M phase. researchgate.netnih.gov This blockage prevents the cells from proceeding to mitosis, thereby inhibiting their division and proliferation. The analysis provides quantitative data on the percentage of cells in each phase, offering a clear picture of the saponin's cytostatic effects.

Table 1: Effect of Paris Saponin I (PSI) on Cell Cycle Distribution in NSCLC Cells This table is representative of typical findings and may not reflect specific experimental data.

Treatment Group % of Cells in G0/G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
Control 65% 20% 15%
PSI-Treated 30% 10% 60%

Cellular Caspase Activity Assays

Caspases are a family of protease enzymes that play an essential role in programmed cell death, or apoptosis. Assays to measure caspase activity are therefore crucial for determining if a compound induces apoptosis and for elucidating the molecular pathways involved. In the investigation of this compound, these assays confirm its pro-apoptotic capabilities.

Various methods are available to measure caspase activity. These can be colorimetric, fluorometric, or luminescence-based assays. They typically utilize a synthetic substrate that contains a specific amino acid sequence recognized and cleaved by a particular caspase (e.g., DEVD for caspase-3/7). This substrate is conjugated to a reporter molecule (a chromophore, fluorophore, or luciferase). When the caspase is active in a cell lysate, it cleaves the substrate, releasing the reporter molecule and generating a detectable signal that is proportional to the caspase activity.

Studies have shown that this compound treatment can lead to the activation of key executioner caspases, such as caspase-3. researchgate.netnih.gov Increased caspase-3 activity is a hallmark of apoptosis. By quantifying the activity of this enzyme in treated versus untreated cells, researchers can confirm that this compound induces cell death through the apoptotic pathway. These findings are often corroborated by other apoptosis-detection methods, such as Annexin V staining.

Lactate Dehydrogenase (LDH) Release Assays

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a key feature of late-stage apoptosis or necrosis. LDH release assays are a common and reliable method for quantifying cytotoxicity.

Molecular Biology Techniques

Gene Expression Analysis (Quantitative Real-Time Polymerase Chain Reaction, RT-qPCR)

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a powerful technique used to measure the expression levels of specific genes. This method allows for the sensitive and specific quantification of mRNA transcripts, providing insights into how a compound like this compound may alter cellular function at the genetic level.

The process begins with the extraction of total RNA from cells that have been treated with this compound and from control cells. This RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA then serves as a template for the qPCR reaction. In the qPCR step, specific primers designed to amplify a target gene are used in conjunction with a fluorescent dye that binds to double-stranded DNA or a fluorescently labeled probe. As the DNA is amplified, the fluorescence signal increases, and this is monitored in real-time. The cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of target mRNA.

By comparing the Ct values of target genes (e.g., genes involved in cell cycle regulation or apoptosis like Bax and Bcl-2) in treated versus untreated cells, and normalizing them to a stably expressed housekeeping gene, researchers can determine the relative change in gene expression induced by this compound. This technique is crucial for understanding the molecular mechanisms underlying the observed physiological effects of the saponin.

Protein Expression Analysis (Western Blot, Enzyme-Linked Immunosorbent Assay (ELISA))

Western Blot

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. In the study of this compound, it is instrumental in verifying whether changes in gene expression translate to changes at the protein level.

The procedure involves separating proteins from cell lysates by size using gel electrophoresis. The separated proteins are then transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is then incubated with a primary antibody that specifically binds to the target protein. A secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase), is then added and binds to the primary antibody. Finally, a substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescent or colorimetric). The intensity of the signal is proportional to the amount of the target protein.

Research on Paris saponin I (PSI) has utilized Western blotting to demonstrate its effects on key apoptosis-regulating proteins. researchgate.netnih.gov For example, studies have shown that PSI treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. researchgate.netnih.gov Furthermore, an increase in cleaved caspase-3 protein levels, the active form of the enzyme, has also been observed, confirming the activation of the apoptotic cascade. researchgate.netnih.gov

Table 2: Relative Protein Expression Changes Induced by Paris Saponin I (PSI) as Determined by Western Blot This table illustrates common findings in the field and is for representative purposes.

Target Protein Function Change in Expression Level after PSI Treatment
Bcl-2 Anti-apoptotic Decreased
Bax Pro-apoptotic Increased
Caspase-3 Executioner caspase Increased (cleaved form)

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins, peptides, antibodies, and hormones. It is known for its high sensitivity and specificity. While Western blot provides information on protein size and amount, ELISA is primarily used for the quantification of a specific protein in a liquid sample.

In a typical sandwich ELISA, the wells of a microplate are coated with a capture antibody specific for the target protein. The cell lysate or supernatant is then added to the wells, and the target protein is captured by the antibody. After washing away unbound substances, a detection antibody, also specific for the target protein but binding to a different epitope, is added. This detection antibody is conjugated to an enzyme. Finally, a substrate is added, which is converted by the enzyme into a detectable signal. The intensity of the signal is proportional to the concentration of the target protein in the sample. Although specific ELISA data for this compound is not detailed in the provided search results, this technique could be employed to quantify the levels of specific cellular proteins or secreted cytokines affected by the saponin.

Immunofluorescence Staining for Protein Localization

Immunofluorescence is a technique that uses fluorescently labeled antibodies to detect the location of a specific target antigen (protein) within a cell or tissue. This method provides valuable spatial information, complementing the quantitative data obtained from Western blotting and ELISA.

The process involves fixing cells to a microscope slide and then permeabilizing their membranes to allow antibodies to enter. nih.gov The cells are then incubated with a primary antibody that specifically binds to the protein of interest. After washing, a secondary antibody, which is conjugated to a fluorophore and binds to the primary antibody, is added. When viewed under a fluorescence microscope, the fluorophore emits light at a specific wavelength, revealing the subcellular localization of the target protein.

Small Interfering RNA (siRNA) Transfection Studies

Small interfering RNA (siRNA) transfection is a powerful technique used to investigate the mechanism of action of this compound by silencing specific genes. This approach allows researchers to determine whether the effects of this compound are dependent on the expression of a particular gene. The process involves introducing synthetic siRNA molecules into cells, which then bind to and promote the degradation of complementary messenger RNA (mRNA) transcripts, thereby preventing the synthesis of the target protein. nih.govnih.gov

In studies investigating the anticancer properties of saponins, siRNA-mediated knockdown of specific proteins has been employed to elucidate their role in cellular processes like proliferation and apoptosis. For instance, in studies unrelated to this compound, siRNA has been used to knock down programmed death-ligand 1 (PD-L1) in breast cancer cells, leading to decreased cell viability. While this specific example does not involve this compound, it illustrates the methodology's potential. By transfecting cells with siRNA targeting a protein hypothesized to be a target of this compound, researchers can observe whether the compound's efficacy is diminished. If silencing the gene mitigates the effects of this compound, it provides strong evidence that the compound acts through that specific protein or pathway.

The general workflow for such an experiment would involve:

Cell Culture: Culturing the appropriate cell line.

siRNA Transfection: Introducing siRNA molecules targeting a specific gene of interest into the cells. researchgate.net A control group would be transfected with a non-targeting siRNA.

This compound Treatment: Treating the transfected cells with this compound.

Analysis: Assessing cellular responses, such as cell viability, apoptosis, or the expression of relevant biomarkers.

This methodology allows for a targeted investigation of the molecular pathways involved in the pharmacological effects of this compound.

Coimmunoprecipitation and Ubiquitination Assays

Coimmunoprecipitation (Co-IP) and ubiquitination assays are crucial biochemical techniques for studying protein-protein interactions and post-translational modifications, respectively. nih.govmtoz-biolabs.com These methods can be applied to understand the molecular mechanisms of this compound by examining its influence on protein complexes and degradation pathways.

Ubiquitination Assays are performed to determine if a target protein is tagged with ubiquitin, a small regulatory protein that can signal for its degradation or alter its function. chinbullbotany.comnih.gov this compound might exert its effects by promoting or inhibiting the ubiquitination of key cellular proteins. To investigate this, a researcher could perform an in vitro ubiquitination assay. chinbullbotany.com This involves immunoprecipitating the protein of interest from cells treated with this compound and then using an antibody that specifically recognizes ubiquitin to detect any changes in the protein's ubiquitination status. nih.gov

Assay TypePurposeGeneral StepsPotential Application for this compound
Coimmunoprecipitation (Co-IP) To identify protein-protein interactions in vivo. nih.gov1. Cell lysis. 2. Incubation with an antibody against the target protein. 3. Precipitation of the antibody-protein complex. 4. Western blot analysis of the precipitated proteins.To determine if this compound modulates the formation or disruption of specific protein complexes.
Ubiquitination Assay To detect the attachment of ubiquitin to a substrate protein. chinbullbotany.com1. Immunoprecipitation of the target protein. 2. SDS-PAGE and Western blot analysis using an anti-ubiquitin antibody.To investigate whether this compound affects the ubiquitination and subsequent degradation or activity of a target protein.

Computational and Screening Approaches

Molecular Docking Simulations for Target Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the study of this compound, molecular docking simulations are employed to predict its binding affinity and interaction patterns with potential protein targets. This in silico approach provides valuable insights into the molecular basis of the saponin's biological activity and helps in identifying the most likely protein candidates for further experimental validation. mdpi.comresearchgate.net

The process of molecular docking involves:

Preparation of the Ligand and Receptor: Three-dimensional structures of this compound (the ligand) and the target protein (the receptor) are prepared.

Docking Simulation: A docking program is used to explore various possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor are then analyzed. nih.gov

Molecular docking studies have been widely used to investigate the interaction of various saponins with different protein targets. For example, in silico studies have explored the binding of saponins to enzymes involved in neurodegenerative diseases and cancer-related proteins. mdpi.com These studies help in prioritizing compounds and their potential targets for further in vitro and in vivo testing.

Cell Membrane Immobilized Chromatography (CMIC) for Bioactivity Screening

Cell Membrane Immobilized Chromatography (CMIC) is an affinity chromatography technique used to screen for bioactive compounds by mimicking the interaction between drugs and their targets on the cell membrane. nih.govnih.gov This method involves immobilizing cell membranes containing various receptors and channels onto a chromatographic support. mdpi.comfrontiersin.org A solution containing this compound is then passed through this column. If the saponin binds to any of the membrane proteins, its retention time will be longer compared to a control column.

This technique is particularly useful for identifying the cellular targets of natural products like this compound without prior knowledge of their mechanism of action. The key advantage of CMIC is that it presents the target proteins in their native conformation within the lipid bilayer, which is crucial for their proper function and interaction with ligands. nih.gov

The general procedure for CMIC includes:

Preparation of Cell Membranes: Isolating cell membranes from a relevant cell line.

Immobilization: Immobilizing the cell membranes onto a suitable chromatographic stationary phase. nih.gov

Chromatographic Analysis: Injecting this compound onto the CMIC column and a control column to measure its retention.

Identification of Bound Proteins: If significant retention is observed, further experiments, often involving mass spectrometry, can be performed to identify the specific protein target(s).

Network Pharmacology Analysis for Target Prediction

Network pharmacology is a systems-level approach that integrates pharmacology, bioinformatics, and computational biology to investigate the complex interactions between drugs, targets, and diseases. nih.govresearchgate.netfrontiersin.org For a multi-target compound like this compound, network pharmacology can be used to predict its potential targets and elucidate its mechanism of action from a holistic perspective. dntb.gov.ua

The workflow of a network pharmacology analysis typically involves:

Compound Target Prediction: Identifying potential protein targets of this compound using various databases and prediction tools.

Disease-Associated Gene Collection: Compiling a list of genes known to be associated with a specific disease of interest.

Network Construction and Analysis: Building and analyzing a protein-protein interaction (PPI) network to identify key nodes (hub genes) and pathways that are likely modulated by this compound in the context of the disease. nih.govmdpi.com

Enrichment Analysis: Performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to understand the biological processes and signaling pathways affected by the compound-target interactions. nih.govmdpi.com

This approach allows researchers to move beyond a one-drug-one-target paradigm and appreciate the polypharmacological nature of natural compounds like this compound. frontiersin.org

Preclinical Animal Models

Preclinical animal models are essential for evaluating the in vivo efficacy and potential therapeutic applications of this compound before it can be considered for human trials. researchgate.net These models allow researchers to study the compound's effects in a living organism, providing valuable data on its biological activity in a complex physiological system.

A variety of animal models can be used depending on the therapeutic area being investigated. For instance, in cancer research, tumor-bearing mouse models are commonly employed. mdpi.com These can include xenograft models, where human cancer cells are implanted into immunocompromised mice, or syngeneic models, where mouse cancer cells are implanted into immunocompetent mice. Studies on other saponins have demonstrated their anti-tumor activity in such models, showing a reduction in tumor growth and weight. nih.govmdpi.com

The selection of an appropriate animal model is critical and depends on the specific research question. For example, to study the effects of this compound on inflammation, a model of induced inflammation, such as carrageenan-induced paw edema in rats, might be used. For neurodegenerative diseases, transgenic mouse models that mimic the pathology of the human disease would be relevant.

The table below provides a hypothetical overview of potential preclinical animal models that could be used to study this compound, based on common practices in pharmacology research.

Therapeutic AreaPotential Animal ModelKey Parameters Measured
Oncology Nude mice with human tumor xenograftsTumor volume and weight, survival rate, metastasis
Inflammation Carrageenan-induced paw edema in ratsPaw volume, levels of inflammatory cytokines
Neuroprotection Mouse model of Alzheimer's disease (e.g., APP/PS1)Cognitive function (e.g., Morris water maze), amyloid plaque burden
Cardiovascular Disease Spontaneously hypertensive ratsBlood pressure, cardiac function parameters

These in vivo studies are a crucial step in the drug discovery and development process, bridging the gap between in vitro findings and potential clinical applications.

Xenograft Tumor Models (e.g., Orthotopic, Subcutaneous)

Xenograft tumor models are a cornerstone of in vivo cancer research, involving the transplantation of human tumor cells or tissues into immunodeficient mice. These models allow for the study of tumor growth and the evaluation of therapeutic agents in a living organism.

Subcutaneous Xenograft Models: In this widely used model, cancer cells are injected into the subcutaneous space of the mouse, typically on the flank. This method is favored for its simplicity, reproducibility, and the ease of monitoring tumor growth by external measurement.

One study investigated the effects of Polyphyllin D on human breast cancer xenografts in nude mice. Human breast cancer MCF-7 cells were implanted, and the mice were treated with Polyphyllin D. The results demonstrated a significant reduction in tumor growth, both in terms of weight and size, indicating the potent in vivo anti-tumor activity of this saponin. nih.gov

Another study utilized a subcutaneous xenograft model to assess the impact of Polyphyllin II, another saponin from Paris polyphylla, on breast cancer. MDA-MB-231 cells were injected into nude mice, which were then treated with Polyphyllin II. The treatment led to a noticeable inhibition of tumor growth, with a significant reduction in tumor volume observed over time. nih.gov

Orthotopic Xenograft Models: These models involve implanting tumor cells into the corresponding organ from which the cancer originated. This approach provides a more clinically relevant microenvironment for the tumor, which can influence its growth, metastasis, and response to treatment.

Research on Polyphyllin I, a structurally similar saponin, has utilized an orthotopic lung cancer model. Human non-small cell lung cancer (NSCLC) cells (A549, H460, and SK-MES-1) were used to establish tumors in athymic nude mice. Treatment with Polyphyllin I resulted in a significant inhibition of tumor growth compared to control groups, highlighting its potential in a more physiologically relevant setting. sciengine.com

CompoundCancer Cell LineAnimal ModelKey FindingsReference
Polyphyllin DMCF-7 (Breast Cancer)Nude Mice (Subcutaneous)Effectively reduced tumor growth by 50% in terms of both tumor weight and size. nih.gov
Polyphyllin IIMDA-MB-231 (Breast Cancer)Nude Mice (Subcutaneous)Significantly inhibited tumor volume growth starting from day 8 of treatment. nih.gov
Polyphyllin IA549, H460, SK-MES-1 (NSCLC)Athymic Nude Mice (Orthotopic)Significantly inhibited tumor growth compared to control groups. sciengine.com
Steroid Saponins from Paris PolyphyllaLA795 (Lung Adenocarcinoma)T739 Inbred MiceSignificantly inhibited tumor growth by 29.44% and 33.94% for compound 1 and diosgenin, respectively. nih.govisofts.kiev.ua

Chemically-Induced Cancer Models

Chemically-induced cancer models involve the administration of carcinogenic substances to animals to induce tumor formation. These models are valuable for studying the processes of carcinogenesis and for evaluating the chemopreventive potential of various compounds.

While specific studies on this compound in chemically-induced cancer models are limited, the general anti-inflammatory and antioxidant properties of saponins suggest their potential in these models. frontiersin.orgnih.gov Carcinogens like 7,12-dimethylbenz[a]anthracene (DMBA) and a combination of azoxymethane (AOM) and dextran sodium sulfate (DSS) are commonly used to induce mammary and colon cancers, respectively.

The anti-inflammatory effects of saponins are particularly relevant in the AOM/DSS model, which mimics colitis-associated cancer. Chronic inflammation is a key driver of tumorigenesis in this model, and compounds that can mitigate this inflammation often show protective effects against cancer development. nih.govnih.gov

Model TypeCarcinogen(s)Typical Cancer TypePotential Relevance for this compoundReference
DMBA-Induced7,12-dimethylbenz[a]anthraceneMammary CancerEvaluation of chemopreventive effects through modulation of carcinogen metabolism and induction of apoptosis. nih.gov
AOM/DSS-InducedAzoxymethane and Dextran Sodium SulfateColitis-Associated Colon CancerAssessment of anti-inflammatory and anti-proliferative activities in the context of inflammation-driven cancer. nih.govnih.gov

Zebrafish Models for Developmental and Biological Impact Assessments

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for in vivo studies due to its rapid external development, optical transparency of embryos, and high genetic homology with humans. These characteristics make it particularly suitable for high-throughput screening of compounds for their effects on developmental processes and other biological activities like angiogenesis.

Angiogenesis Assessment: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The transparent nature of zebrafish embryos allows for real-time visualization of blood vessel development. Transgenic zebrafish lines, such as Tg(fli1:EGFP), which have fluorescently labeled blood vessels, are commonly used to assess the anti-angiogenic potential of compounds.

A study on Polyphyllin VII, another saponin from Paris polyphylla, demonstrated its potent anti-angiogenic effects in a transgenic Tg(fli1:EGFP) zebrafish model. Treatment with Polyphyllin VII significantly decreased the number and length of intersegmental vessels (ISVs) and subintestinal vessels (SIVs) in a dose-dependent manner. nih.gov This model provides a valuable tool for rapidly screening and characterizing the anti-angiogenic properties of Chonglou saponins.

Developmental Toxicity Assessment: The rapid and externally visible development of zebrafish embryos makes them an ideal model for assessing the potential toxicity of compounds on vertebrate development. Various morphological and physiological endpoints can be monitored to identify any adverse effects.

While specific developmental toxicity studies on this compound in zebrafish are not extensively documented, the model is widely used for such assessments. nih.govresearchgate.netsemanticscholar.orgmdpi.com Parameters such as survival rate, hatching rate, heart rate, and the presence of morphological abnormalities are typically evaluated to determine the toxicological profile of a compound. nih.gov

CompoundZebrafish ModelAssay TypeKey FindingsReference
Polyphyllin VIITg(fli1:EGFP)Anti-AngiogenesisSignificantly decreased the number and length of intersegmental and subintestinal vessels in a dose-dependent manner. nih.gov
General SaponinsWild-type or TransgenicDevelopmental ToxicityEvaluation of survival, hatching, heart rate, and morphological changes to assess toxicological profile. nih.govresearchgate.netsemanticscholar.orgmdpi.comnih.gov

Biotransformation and Metabolism Studies of Chonglou Saponin I

Role of Intestinal Microbes in Saponin (B1150181) Metabolism

The human gut is home to a complex and dynamic ecosystem of microorganisms that possess a vast enzymatic repertoire, far exceeding that of the host. These intestinal microbes are instrumental in the metabolism of many complex natural compounds, including saponins (B1172615), that would otherwise be indigestible. frontiersin.org Saponins, in their native glycosylated forms, are often poorly absorbed in the upper gastrointestinal tract. It is within the lower intestine, where microbial populations flourish, that these compounds undergo significant biotransformation. nih.gov

The metabolism of saponins by intestinal flora is a crucial step that can significantly influence their pharmacological effects. nih.gov This microbial intervention can lead to the formation of secondary glycosides and aglycones, which may exhibit enhanced biological activities compared to the parent saponin. mdpi.com The enzymatic activities of various gut bacteria, such as Bacteroides and Bifidobacteria, are known to hydrolyze the glycosidic bonds of saponins. iastate.edu This process of deglycosylation increases the lipophilicity of the molecules, potentially facilitating their absorption across the intestinal barrier and subsequent systemic circulation. The composition and metabolic capacity of an individual's gut microbiota can, therefore, dictate the extent and nature of saponin metabolism, leading to inter-individual variations in therapeutic outcomes. frontiersin.org

Glycosyl Hydrolysis and Aglycone Formation Studies

The primary metabolic pathway for Chonglou saponin I in the gastrointestinal tract is glycosyl hydrolysis. This process involves the sequential cleavage of sugar moieties from the saponin backbone, catalyzed by microbial glycosidases. nih.gov this compound is a pennogenin-type steroidal saponin, characterized by a specific aglycone core structure. mdpi.com The sugar chains attached to this aglycone are the primary targets for enzymatic hydrolysis by intestinal bacteria.

Studies on the metabolism of similar steroidal saponins have demonstrated a stepwise removal of sugar units. For instance, the hydrolysis of complex saponins often begins with the cleavage of terminal sugars, progressively breaking down the oligosaccharide chains. This enzymatic deglycosylation ultimately leads to the formation of prosapogenins (saponins with fewer sugar units) and finally the naked aglycone, in this case, pennogenin. nih.gov The specific enzymes responsible for these hydrolytic steps are various glycosidases, such as β-glucosidases, α-rhamnosidases, and α-arabinosidases, which are abundantly produced by gut microbes. nih.gov

The formation of the aglycone, pennogenin, is a critical event in the metabolism of this compound. Aglycones are generally more lipophilic than their glycoside precursors, a property that is believed to enhance their absorption and bioavailability. mdpi.com Research on various pennogenyl saponins from Paris species has highlighted the importance of the aglycone structure for their cytotoxic and other biological activities. plos.org

While specific, detailed metabolic pathways for this compound are still under extensive investigation, the general mechanism of microbial-mediated glycosyl hydrolysis provides a fundamental framework for understanding its biotransformation. The table below outlines the hypothetical stepwise hydrolysis of this compound, based on the known metabolic pathways of similar pennogenyl saponins.

Hypothetical Metabolic Pathway of this compound via Glycosyl Hydrolysis

MetaboliteDescriptionEnzymatic Step (Hypothetical)
This compoundParent compound with full sugar moiety.Initial substrate for microbial enzymes.
Intermediate Metabolite 1 (Prosapogenin)Loss of the terminal rhamnose unit.Action of α-rhamnosidase.
Intermediate Metabolite 2 (Prosapogenin)Subsequent loss of a glucose unit.Action of β-glucosidase.
PennogeninThe aglycone backbone without any sugar residues.Final product of complete glycosyl hydrolysis.

Further research utilizing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) is necessary to definitively identify the intermediate metabolites and the specific microbial species and enzymes involved in the biotransformation of this compound. frontiersin.org Such studies will provide a more comprehensive understanding of its metabolic fate and the molecular basis for its pharmacological effects.

Future Perspectives in Chonglou Saponin I Research

Elucidation of Unexplored Bioactive Mechanisms

The cytotoxic and anti-inflammatory effects of Chonglou saponins (B1172615) are well-documented, but the full spectrum of their bioactivities and the underlying molecular mechanisms remain partially understood. nih.govnih.govnih.gov Future research is poised to delve deeper into several unexplored areas:

Neuroprotective Potential: Saponins, as a class of compounds, have demonstrated significant neuroprotective effects in preclinical models of central nervous system disorders like stroke, Alzheimer's disease, and Parkinson's disease. frontiersin.org The proposed mechanisms for these effects include antioxidant activity, modulation of neurotransmitters, anti-apoptotic and anti-inflammatory actions, and attenuation of calcium influx. frontiersin.org The potential of specific Chonglou saponins to cross the blood-brain barrier and exert neuroprotective effects is a promising and largely unexplored avenue of research.

Immunomodulatory Effects: The intricate interplay between Chonglou saponins and the immune system is an area ripe for investigation. Saponins are known to modulate immune responses, but the specific effects of individual Chonglou saponins on different immune cell populations (e.g., T-cells, B-cells, macrophages) and their signaling pathways are not yet fully elucidated. mdpi.com Understanding these interactions could lead to the development of novel immunomodulatory therapies for autoimmune diseases and cancer.

Metabolic Regulation: Emerging evidence suggests that some saponins can influence metabolic pathways, including lipid metabolism. nih.gov Investigating the effects of Chonglou saponins on key metabolic regulators could reveal novel therapeutic applications for metabolic disorders such as obesity and type 2 diabetes.

Strategies for Identifying Active Compounds in Complex Natural Product Mixtures

The identification and isolation of specific bioactive compounds from complex natural product mixtures like the extracts of Paris polyphylla present a significant challenge. Bioassay-guided fractionation has traditionally been the cornerstone of this process. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov This method involves a stepwise separation of the extract into fractions, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated. researchgate.netresearchgate.net

Modern advancements in analytical techniques are enhancing the efficiency and accuracy of this process. The use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for rapid identification and structural elucidation of compounds within complex mixtures. researchgate.netnih.govcore.ac.uknih.govscispace.com

Future strategies will likely involve the integration of metabolomics and proteomics approaches to gain a more comprehensive understanding of the chemical diversity within Paris polyphylla and to identify novel bioactive saponins. Systems biology approaches, combining experimental data with computational modeling, will also play a crucial role in predicting the biological activities of identified compounds and prioritizing them for further investigation.

Development of Targeted Therapies Based on Defined Mechanisms of Action

A significant future direction in Chonglou saponin (B1150181) research lies in the development of targeted therapies that leverage their specific mechanisms of action. mdpi.comselleck.cn Many saponins exert their cytotoxic effects through the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.comdovepress.comsemanticscholar.org The development of drug delivery systems that can specifically target cancer cells and release the saponin payload at the tumor site would enhance their therapeutic efficacy while minimizing systemic toxicity. mdpi.com

Recent studies have highlighted the potential for saponins to be used in combination with other anticancer agents to enhance their effectiveness. mdpi.com For instance, certain saponins can sensitize cancer cells to chemotherapy and radiation therapy. mdpi.com Future research will focus on identifying synergistic combinations of Chonglou saponins with existing cancer therapies and elucidating the molecular basis for these interactions.

Furthermore, the anti-inflammatory properties of Chonglou saponins, which are often mediated through the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK, present opportunities for the development of targeted anti-inflammatory drugs. nih.govbiocrick.comresearchgate.net

Advanced Characterization of Novel Analogs and Derivatives for Enhanced Bioactivity

The chemical synthesis of novel analogs and derivatives of naturally occurring saponins offers a powerful strategy to improve their pharmacological properties and develop new therapeutic agents. nih.govnih.govnih.gov By modifying the structure of the saponin molecule, it is possible to enhance its bioactivity, improve its pharmacokinetic profile, and reduce its toxicity. nih.gov

Structure-activity relationship (SAR) studies are crucial in this process. semanticscholar.orgresearchgate.net These studies systematically evaluate how changes in the chemical structure of a molecule affect its biological activity. For saponins, this often involves modifying the sugar chains attached to the aglycone core or altering the functional groups on the aglycone itself. nih.govnih.gov

The synthesis of A,B-ring-truncated saponin analogs has shown that even simplified structures can retain significant biological activity. nih.gov Future research will likely focus on the development of more efficient and scalable synthetic routes to produce a diverse range of Chonglou saponin analogs for biological screening. This will enable a more comprehensive exploration of their therapeutic potential and facilitate the development of next-generation saponin-based drugs.

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Deposit raw HPLC chromatograms, NMR spectra, and cytotoxicity data in public repositories (e.g., Figshare). Follow MIAME guidelines for omics data. Include detailed supplementary methods (e.g., exact gradient tables for HPLC). Collaborate with third-party labs for independent validation .

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